molecular formula C8H11N3O2 B15047625 6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione

6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B15047625
M. Wt: 181.19 g/mol
InChI Key: AYUFGQHPIGAERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione (CAS 1339206-49-3) is a synthetic small molecule based on the pyrimidine-2,4-dione core, a structure of significant interest in medicinal chemistry and anticancer drug discovery . This compound features a cyclopropylaminomethyl substitution at the 6-position of the pyrimidine ring system. Pyrimidine-2,4-dione derivatives, commonly known as uracil analogs, are fundamental building blocks in nucleic acid chemistry and serve as critical scaffolds for developing novel therapeutic agents . Research into related pyrimidine-dione compounds has established their potential as inhibitors of key oncogenic targets . Specifically, structurally similar molecules have demonstrated promising activity as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) . BRD4 is an epigenetic reader protein that regulates the expression of genes critical for cell proliferation and survival, while PLK1 is a serine/threonine kinase that plays a pivotal role in cell cycle progression, particularly during mitosis . The simultaneous inhibition of these two targets represents a synergistic strategy in oncology, capable of inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells . This compound provides researchers with a valuable chemical tool to explore the structure-activity relationships (SAR) of novel pyrimidine derivatives and to further investigate the mechanisms and therapeutic potential of dual-target inhibition in various cancer models, including breast, colorectal, and renal cancers . The molecular formula is C8H11N3O2 and the molecular weight is 181.19 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H11N3O2/c12-7-3-6(10-8(13)11-7)4-9-5-1-2-5/h3,5,9H,1-2,4H2,(H2,10,11,12,13)

InChI Key

AYUFGQHPIGAERC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

The synthesis of 6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a pyrimidine derivative with cyclopropylamine in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates electrophilic substitution, particularly at the 5-position. Key reactions include:

Halogenation

  • Bromination and chlorination : Derivatives like 5-bromo- and 5-chloro-6-(cyclopropylamino)-1H-pyrimidine-2,4-dione (PubChem CIDs 45263353 and 45265845) are synthesized via halogenation. These reactions typically use N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in aprotic solvents .

    • Example:

      6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione+NBSDMF, 0°C5-bromo derivative[4][5]\text{this compound} + \text{NBS} \xrightarrow{\text{DMF, 0°C}} \text{5-bromo derivative} \quad[4][5]

Nitration and Sulfonation

  • Limited data exists, but nitration at the 5-position is theorized using mixed acid (HNO₃/H₂SO₄), analogous to other pyrimidine diones .

Nucleophilic Additions and Modifications

The cyclopropylamino-methyl side chain and carbonyl groups participate in nucleophilic reactions:

Alkylation/Acylation

  • Side-chain modification : The primary amine in the cyclopropylamino group reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example:

    R-X+This compoundR-substituted derivative[2]\text{R-X} + \text{this compound} \rightarrow \text{R-substituted derivative} \quad[2]

Schiff Base Formation

  • The amine group can condense with aldehydes or ketones to form imines, enabling further functionalization.

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the pyrimidine ring may undergo hydrolysis or ring expansion:

  • Hydrolysis : The 2,4-dione moiety can hydrolyze to form barbituric acid derivatives under reflux with aqueous HCl or NaOH.

  • Thermal rearrangements : Heating in polar aprotic solvents (e.g., DMSO) may induce cyclopropyl ring-opening or -sigmatropic shifts.

Biological Activity-Driven Modifications

Research on related pyrimidine diones highlights targeted modifications for drug discovery:

  • Phosphonomethoxy derivatization : Analogous to 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, the hydroxyl group at position 6 can be substituted with phosphonate groups to enhance antiviral activity .

  • Sulfur substitution : Replacing oxygen with sulfur at position 6 (e.g., thione formation) reduces antiviral efficacy but increases metabolic stability .

Spectroscopic Characterization

Key analytical data for reaction products includes:

Technique Key Peaks/Features
¹H NMR - Cyclopropyl protons: δ 0.5–1.2 ppm (multiplet)
- Pyrimidine NH: δ 10.2–11.5 ppm
¹³C NMR - Carbonyl carbons: δ 165–175 ppm
- Cyclopropyl carbons: δ 6–12 ppm
Mass Spectrometry Molecular ion peak at m/z 181.19 (C₈H₁₁N₃O₂)

Scientific Research Applications

6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Diversity at the 6-Position

The 6-position of pyrimidine-2,4-dione derivatives is critical for modulating biological activity. Key analogues include:

Compound Name Substituent at 6-Position Key Features
Target Compound (Cyclopropylamino)methyl Compact cyclopropyl group; potential for hydrogen bonding via NH
6-AU (Control) Anilino Aromatic ring; moderate lipophilicity; interacts with Arg 403
C9 (6-(4-iodoanilino)-1H-pyrimidine) 4-Iodoanilino Bulky iodine atom; enhanced hydrophobic interactions
C10 (3-phenyl-6-propyl-1H-pyrimidine) Propyl + 3-phenyl Dual hydrophobic groups; higher non-bonded interactions (20 vs. 9 in 6-AU)
18c () Ethyl (6-amino-1-cyclopropyl derivative) Amino group enhances hydrogen bonding; ethyl increases lipophilicity
6-(3-Phenylpropylamino) () 3-Phenylpropylamino Extended hydrophobic chain; potential for π-π stacking

Binding Interactions and Molecular Docking

  • Hydrogen Bonding: The target compound’s cyclopropylamino group may interact with residues like Arg 403 (observed in 6-AU and C10) .
  • Lipophilic Interactions: C10 exhibits 6 lipophilic interactions (vs. 3 in 6-AU), attributed to its propyl and phenyl groups .
  • Non-Bonded Interactions: C10 shows the highest non-bonded interactions (20), correlating with its branched substituents .

Physicochemical Properties

  • Hydrogen Bond Capacity: The NH in cyclopropylamino may enhance binding compared to purely alkyl substituents (e.g., propyl in C10) .

Biological Activity

6-[(Cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione (CAS Number: 1339206-49-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H11N3O2
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 1339206-49-3
  • Purity : Minimum 97% .

Biological Activity Overview

  • Antiviral Properties :
    • Pyrimidine derivatives have been extensively studied for their antiviral activities. Compounds similar to this compound have demonstrated efficacy against viral replication mechanisms, particularly in inhibiting RNA polymerase activity .
  • Anticancer Potential :
    • Research indicates that pyrimidine compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, some derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • Antibacterial Activity :
    • The structural features of this compound suggest potential antibacterial properties. Similar compounds have been effective against a range of bacterial strains by disrupting cell wall synthesis and inhibiting protein synthesis .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives:

StudyFindings
Study A (2020) Investigated the antiviral properties of pyrimidine derivatives against HCV NS5B polymerase with IC50 values ranging from 31.9 μM to 32.2 μM for potent compounds .
Study B (2021) Evaluated the anticancer effects of pyrimidine analogs on MCF-7 breast cancer cells, showing significant inhibition of cell viability and induction of apoptosis .
Study C (2022) Focused on the antibacterial activity of pyrimidine derivatives against Gram-positive bacteria, demonstrating effective inhibition at low concentrations .

Q & A

Q. What are the established synthetic routes for 6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione, and how can reaction yields be optimized?

The compound is synthesized via alkylation of a pyrimidine-dione precursor with cyclopropylamine derivatives. For example, alkylation of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with iodomethane or ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) yields derivatives with 40–53% efficiency . Optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.
  • Temperature control : Reactions at 60–80°C minimize side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.

Q. How is the structural integrity of this compound validated experimentally?

Key methods include:

  • ¹H NMR : Characteristic peaks for the cyclopropyl group (δ 0.99–1.24 ppm, multiplet) and pyrimidine-dione NH/CH₂ groups (δ 4.90–5.00 ppm) .
  • LCMS : Molecular ion peaks (e.g., m/z [M+H]⁺ = 196.2) confirm molecular weight .
  • X-ray crystallography : Resolves bond angles and spatial arrangement (e.g., dihedral angles between pyrimidine and cyclopropyl groups) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Moderately soluble in DMSO and methanol, poorly soluble in water. Pre-solubilization in DMSO is recommended for biological assays.
  • Stability : Stable at −20°C for >6 months. Degrades at >100°C or under strong acidic/basic conditions. Store in inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes like eEF-2K) to prioritize derivatives with high binding affinity .
  • Reaction path search algorithms : Tools like GRRM or AFIR optimize synthetic pathways and reduce trial-and-error experimentation .

Q. What experimental strategies resolve contradictory data in reaction yields or spectroscopic results?

  • Replication : Repeat reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to confirm reproducibility.
  • Cross-validation : Use complementary techniques (e.g., IR spectroscopy with NMR) to verify functional groups.
  • Statistical analysis : Apply factorial design to isolate variables (e.g., temperature, solvent ratio) impacting yield .

Q. How can membrane separation technologies improve purification of this compound?

  • Nanofiltration : Use membranes with 200–300 Da MWCO to separate unreacted precursors from the target molecule.
  • Solvent-resistant membranes : Polyamide-based membranes tolerate DMF or DMSO, enabling continuous flow purification .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

  • Enzyme assays : Measure IC₅₀ values against kinases (e.g., eEF-2K) using fluorescence-based ADP-Glo™ kits.
  • Cellular assays : Evaluate cytotoxicity and target engagement in cancer cell lines (e.g., MCF-7) via Western blotting for phosphorylated substrates .

Methodological Challenges and Solutions

Q. How to address low yields in cyclopropane functionalization steps?

  • Catalyst screening : Transition metals (e.g., Pd/Cu) facilitate C–N bond formation.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .

Q. What analytical techniques differentiate stereoisomers or tautomeric forms?

  • 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons to distinguish tautomers.
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.